2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate
Overview
Description
These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is commonly found in various natural oils and fats and is known for its role in biological systems and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate typically involves the esterification of glycerol with octadec-9-enoic acid (oleic acid). The reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The reaction proceeds as follows:
Glycerol+3Octadec-9-enoic acid→2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate+3Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the esterification process is optimized for yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and octadec-9-enoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.
Major Products
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated triacylglycerols.
Hydrolysis: Glycerol and octadec-9-enoic acid.
Scientific Research Applications
2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a carrier for hydrophobic drugs.
Industry: Utilized in the production of biodiesel, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of 2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which catalyze the hydrolysis of ester bonds, releasing fatty acids and glycerol. These products can then participate in various metabolic pathways, including energy production and biosynthesis of other lipids .
Comparison with Similar Compounds
Similar Compounds
Glycerol tristearate: A triacylglycerol with three stearic acid chains.
Glycerol tripalmitate: A triacylglycerol with three palmitic acid chains.
Glycerol trilinoleate: A triacylglycerol with three linoleic acid chains.
Uniqueness
2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate is unique due to its unsaturated fatty acid chains, which confer distinct physical and chemical properties. The presence of double bonds in the fatty acid chains results in lower melting points and increased fluidity compared to saturated triacylglycerols. This makes it particularly useful in applications requiring liquid or semi-solid states at room temperature .
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-IUPFWZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026988 | |
Record name | Glyceryl trioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triolein | |
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Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
237 °C at 18 atm, Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/ | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
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Solubility |
Insoluble in water, Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol. | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.915 at 15 °C/4 °C | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 18 mm Hg at 237 °C | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities: stearin, linolein. | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellowish, oily liquid, POLYMORPHIC | |
CAS No. |
122-32-7 | |
Record name | Triolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-32-7 | |
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Record name | Glyceryl trioleate | |
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Record name | 9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester | |
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Record name | 1,2,3-propanetriyl trioleate | |
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Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
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Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-4 °C, -32 °C | |
Record name | TRIOLEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TG(18:1(9Z)/18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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